9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-
Description
9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Oracet Blue is microRNA . MicroRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression. They are considered reliable and specific biomarkers for the detection, status monitoring, and population screening of diseases .
Mode of Action
Oracet Blue acts as an intercalative electroactive label for microRNA electrochemical biosensing . The role of Oracet Blue is to transduce the electrochemical signal upon the hybridization of the single-strand probe to the target microRNA .
Biochemical Pathways
The biochemical pathway affected by Oracet Blue involves the interaction between the compound and microRNA. The compound intercalates into the microRNA, leading to changes in the electrochemical properties of the system. This change is then detected and used to quantify the amount of microRNA present .
Pharmacokinetics
Given its use in biosensing systems, it is likely that the compound has properties that allow it to interact effectively with microrna and produce a detectable change in electrochemical properties .
Result of Action
The result of Oracet Blue’s action is the detection and quantification of microRNA. The compound can detect target microRNAs from 50 pM to 15 nM with a detection limit of 13.5 pM . The biosensor clearly discriminates the target microRNA from a single base mismatch and non-complementary target oligonucleotides, ensuring high selectivity and specificity .
Action Environment
The action of Oracet Blue can be influenced by environmental factors. It is likely that factors such as temperature, pH, and the presence of other compounds could potentially affect the interaction between Oracet Blue and microRNA, and thus the efficacy of the biosensing system .
Biochemical Analysis
Biochemical Properties
Oracet Blue has been evaluated as an intercalative electroactive label for miRNA electrochemical biosensing . It interacts with a thiolated single strand capture probe on an Au electrode, playing a role in electrochemical signal transduction upon hybridization of the probe to the target miRNA .
Cellular Effects
The application of Oracet Blue in biosensing systems has shown promising results in the detection of microRNA, a novel biomarker for disease detection and monitoring . The compound’s interaction with miRNA can influence cell function, potentially impacting cell signaling pathways and gene expression .
Molecular Mechanism
Oracet Blue exerts its effects at the molecular level through its role as an intercalative electroactive label for miRNA electrochemical biosensing . It binds to the single-strand capture probe, facilitating the transduction of an electrochemical signal upon the probe’s hybridization with the target miRNA .
Temporal Effects in Laboratory Settings
The effects of Oracet Blue have been studied over time in laboratory settings. Under optimized conditions, target miRNAs can be detected from 50 pM to 15 nM with a detection limit of 13.5 pM
Properties
IUPAC Name |
1-anilino-4-(methylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBNRFCUTVWHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062897 | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-96-2 | |
Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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